molecular formula C12H12N2O2 B1442910 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid CAS No. 1311318-16-7

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B1442910
CAS No.: 1311318-16-7
M. Wt: 216.24 g/mol
InChI Key: CZKUWDUKUYKZFL-UHFFFAOYSA-N
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Description

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H12N2O2 It features a benzoic acid core substituted with a cyano group at the 3-position and a pyrrolidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.

    Cyanation: The amino group is then converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major product is typically the corresponding amine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the pyrrolidinyl group can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the carboxylic acid group.

    3-Cyano-4-(morpholin-4-yl)benzoic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    3-Cyano-4-(piperidin-1-yl)benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid is unique due to the combination of the cyano and pyrrolidinyl groups, which confer specific chemical and biological properties. The presence of the carboxylic acid group further enhances its versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

3-cyano-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-8-10-7-9(12(15)16)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKUWDUKUYKZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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